molecular formula C17H21N3O3S2 B2790997 Ethyl 2-[(5-{[4-(tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate CAS No. 329701-29-3

Ethyl 2-[(5-{[4-(tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate

Cat. No. B2790997
CAS RN: 329701-29-3
M. Wt: 379.49
InChI Key: QCWHMWPDRYYCET-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-{[4-(tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a chemical compound . It is a derivative of 2-Amino-5-tert-butyl-1,3,4-thiadiazole (ABTD), which is known to inhibit the corrosion of brass in sea water samples .

Mechanism of Action

Target of Action

It is known that thiadiazole derivatives, such as 2-amino-5-tert-butyl-1,3,4-thiadiazole, can inhibit the corrosion of brass in sea water samples . This suggests that the compound may interact with metal ions or surfaces.

Mode of Action

It is known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This could suggest that the compound might undergo similar reactions.

Biochemical Pathways

It is known that the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . This suggests that the compound might interfere with cellular processes, potentially leading to cytotoxic effects.

Pharmacokinetics

The compound’s physical properties such as melting point, boiling point, and density can be found in chemicalbook , which could provide some insights into its pharmacokinetic properties.

Result of Action

It is known that certain 1,3,4-thiadiazole derivatives have shown cytotoxic properties . This suggests that the compound might have similar effects.

Action Environment

It is known that 2-amino-5-tert-butyl-1,3,4-thiadiazole can inhibit the corrosion of brass in sea water samples . This suggests that the compound’s action might be influenced by the presence of metal ions or surfaces.

properties

IUPAC Name

ethyl 2-[[5-[(4-tert-butylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-5-23-13(21)10-24-16-20-19-15(25-16)18-14(22)11-6-8-12(9-7-11)17(2,3)4/h6-9H,5,10H2,1-4H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWHMWPDRYYCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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